Fmoc-His(Clt)-OH

Vue d'ensemble

Description

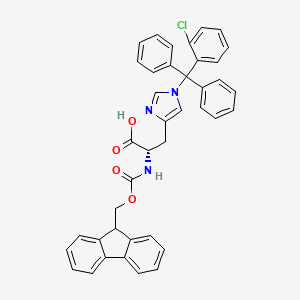

Fmoc-His(Clt)-OH: is a derivative of histidine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorotrityl (Clt) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group protects the amino group, while the Clt group protects the imidazole side chain of histidine, preventing unwanted side reactions during peptide synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Clt)-OH typically involves the following steps:

Protection of the Imidazole Side Chain: The imidazole side chain of histidine is protected using 2-chlorotrityl chloride (Clt-Cl) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Protection of the Amino Group: The amino group of histidine is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate (NaHCO3) in an aqueous-organic solvent mixture.

Purification: The protected histidine derivative is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale reactions are carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.

Purification: Industrial purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.

Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Fmoc-His(Clt)-OH undergoes deprotection reactions to remove the Fmoc and Clt protecting groups. The Fmoc group is typically removed using piperidine, while the Clt group is removed using trifluoroacetic acid (TFA).

Coupling Reactions: The compound participates in peptide coupling reactions, where the amino group of this compound reacts with the carboxyl group of another amino acid to form a peptide bond.

Common Reagents and Conditions:

Deprotection: Piperidine (20-50% in dimethylformamide) for Fmoc removal; TFA (95% in water) for Clt removal.

Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt) in organic solvents like DCM or DMF.

Major Products:

Deprotected Histidine: Removal of the Fmoc and Clt groups yields free histidine.

Peptide Chains: Coupling reactions result in the formation of peptide chains with histidine residues.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-His(Clt)-OH is predominantly used in SPPS to incorporate histidine into peptides. The stability of the Clt group allows for effective cleavage and deprotection, which is critical during the synthesis process. This compound is particularly advantageous when synthesizing peptides that require high fidelity and minimal racemization .

Therapeutic Peptides

The incorporation of histidine into therapeutic peptides can enhance their biological activity and stability. Histidine's imidazole side chain plays a crucial role in enzyme catalysis and metal ion coordination, making peptides containing this compound suitable for drug development, especially in targeting metalloproteins .

Bioconjugation

This compound can also be utilized in bioconjugation strategies to attach peptides to other biomolecules or surfaces. This application is vital in creating targeted drug delivery systems and developing biosensors that require stable peptide linkages .

Comparative Analysis with Other Histidine Derivatives

To understand the advantages of this compound, it is essential to compare it with other histidine derivatives used in peptide synthesis.

| Compound | Protection Group | Stability | Racemization Risk |

|---|---|---|---|

| Fmoc-His(Trt)-OH | Trityl | Less stable under acidic conditions | Higher risk |

| Fmoc-His(Mtt)-OH | Methyltrityl | Moderate stability | Moderate risk |

| This compound | Chlorotrityl | More stable under acidic conditions | Lower risk |

Synthesis Protocols

The synthesis of this compound typically involves several steps:

- Protection of Histidine: The amino group of histidine is protected using the Fmoc group.

- Chlorotrityl Protection: The imidazole nitrogen is then protected with the chlorotrityl group.

- Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity for subsequent applications.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

- A study published in the Journal of Organic Chemistry highlighted its use in synthesizing cyclic peptides that exhibit enhanced binding affinity to target proteins, showcasing its potential in drug design .

- Another research article discussed how peptides synthesized with this compound showed improved stability against enzymatic degradation compared to those synthesized with other protecting groups .

Mécanisme D'action

Mechanism: The primary function of Fmoc-His(Clt)-OH is to serve as a protected histidine derivative in peptide synthesis. The Fmoc and Clt groups protect the amino and imidazole groups, respectively, preventing side reactions during peptide chain assembly.

Molecular Targets and Pathways: In the context of peptide synthesis, the molecular targets are the reactive groups of amino acids. The protecting groups are selectively removed to expose the reactive sites for peptide bond formation.

Comparaison Avec Des Composés Similaires

Fmoc-His(Boc)-OH: Similar to Fmoc-His(Clt)-OH but uses a tert-butyloxycarbonyl (Boc) group for side chain protection.

Fmoc-His(Trt)-OH: Uses a trityl (Trt) group for side chain protection.

Fmoc-His(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness: this compound is unique due to the use of the Clt group, which provides a balance between stability and ease of removal. This makes it particularly suitable for sequences where mild deprotection conditions are required to avoid side reactions.

Activité Biologique

Fmoc-His(Clt)-OH, a derivative of histidine, is a compound of significant interest in peptide synthesis and biological research. The Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used for the protection of amino acids during solid-phase peptide synthesis (SPPS). The introduction of a chlorine substituent on the histidine side chain enhances certain biological activities and stability, making it a valuable compound in various applications, including drug development and biochemical assays.

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chlorine atom, which can influence the compound's interaction with biological targets. Histidine residues are known for their role in enzyme catalysis and metal ion coordination, contributing to the functionality of many proteins. The modification with Clt may enhance these properties by altering electronic characteristics and steric hindrance.

Stability and Epimerization

One critical aspect of this compound is its stability during peptide synthesis. Histidine is prone to epimerization, which can affect the purity and biological activity of synthesized peptides. Studies have shown that derivatives like Fmoc-His(Boc)-OH exhibit significantly lower epimerization rates compared to other protecting groups such as Trt (Trityl) or Mbom (Methyl 2-bromo-2-methylpropanoate) . This stability is crucial for maintaining the integrity of peptides intended for therapeutic use.

1. Peptide Synthesis

In a comparative study on various histidine derivatives, this compound was evaluated alongside other derivatives such as Fmoc-His(Boc)-OH and Fmoc-His(Trt)-OH. The results indicated that this compound maintained high purity levels with minimal epimerization during synthesis at elevated temperatures (90 °C), demonstrating its potential as a reliable building block in SPPS .

2. Anticancer Activity

Research has explored the potential anticancer properties of peptides containing this compound. In vitro studies have shown that certain peptide sequences incorporating this derivative exhibit cytotoxic effects against various cancer cell lines. For instance, peptides synthesized with this compound demonstrated significant inhibition of cell proliferation in T24 bladder cancer cells, indicating a promising avenue for therapeutic development .

Data Tables

| Property | This compound | Fmoc-His(Boc)-OH | Fmoc-His(Trt)-OH |

|---|---|---|---|

| Epimerization Rate (%) | < 0.5 | 0.18 | > 16 |

| Stability at 90 °C | High | Moderate | Low |

| Purity Retention | > 99% | > 99% | < 80% |

| Anticancer Activity | Yes | Limited | No |

Propriétés

IUPAC Name |

(2S)-3-[1-[(2-chlorophenyl)-diphenylmethyl]imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32ClN3O4/c41-36-22-12-11-21-35(36)40(27-13-3-1-4-14-27,28-15-5-2-6-16-28)44-24-29(42-26-44)23-37(38(45)46)43-39(47)48-25-34-32-19-9-7-17-30(32)31-18-8-10-20-33(31)34/h1-22,24,26,34,37H,23,25H2,(H,43,47)(H,45,46)/t37-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGADBVEKBWUKO-QNGWXLTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.